molecular formula C13H14O6 B14723862 [3-(Diacetyloxymethyl)phenyl] acetate CAS No. 6339-75-9

[3-(Diacetyloxymethyl)phenyl] acetate

Cat. No.: B14723862
CAS No.: 6339-75-9
M. Wt: 266.25 g/mol
InChI Key: BZDJVNWRYNELMJ-UHFFFAOYSA-N
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Description

[3-(Diacetyloxymethyl)phenyl] acetate: is an organic compound that falls under the category of esters It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with diacetyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diacetyloxymethyl)phenyl] acetate typically involves the esterification of 3-(hydroxymethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(Diacetyloxymethyl)phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations .

Biology: Its ester functionality allows it to act as a substrate for esterases, providing insights into enzyme kinetics and mechanisms .

Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy .

Industry: Industrially, the compound is used in the manufacture of polymers and resins. Its incorporation into polymer matrices can improve the mechanical properties and stability of the final products .

Mechanism of Action

The mechanism of action of [3-(Diacetyloxymethyl)phenyl] acetate involves its hydrolysis by esterases to release acetic acid and the corresponding phenol derivative. This reaction is facilitated by the presence of water and occurs under physiological conditions. The released phenol derivative can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

    [3-(Acetyloxymethyl)phenyl] acetate: This compound is similar in structure but has only one acetyloxymethyl group.

    [3-(Methoxymethyl)phenyl] acetate: This compound has a methoxymethyl group instead of an acetyloxymethyl group.

Uniqueness: [3-(Diacetyloxymethyl)phenyl] acetate is unique due to the presence of two acetyloxymethyl groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

6339-75-9

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

[3-(diacetyloxymethyl)phenyl] acetate

InChI

InChI=1S/C13H14O6/c1-8(14)17-12-6-4-5-11(7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3

InChI Key

BZDJVNWRYNELMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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